CARBONIMIDIC ACID DIMETHYL ESTER

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

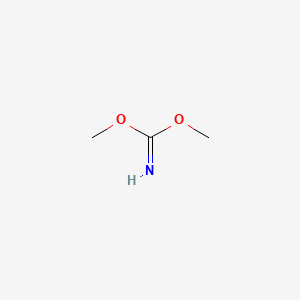

Carbonimidic acid dimethyl ester: is an organic compound with the molecular formula C₃H₇NO₂. It is also known as dimethyl carbonimidate. This compound is characterized by the presence of an imidate group, which is an ester formed between an imidic acid and an alcohol. The structure of this compound includes a carbon-to-nitrogen double bond and an oxygen atom connected to the carbon atom of the C=N double bond .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbonimidic acid dimethyl ester can be synthesized through several methods. One common method involves the activation of carboxylic acid groups using carbonyldiimidazole (CDI). The carboxylic acid reacts with an excess of CDI in an anhydrous solvent such as tetrahydrofuran, chloroform, benzene, or dimethylformamide. The resulting activated acid is then used as the acylating reagent without further purification .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts .

Analyse Chemischer Reaktionen

Types of Reactions: Carbonimidic acid dimethyl ester undergoes various chemical reactions, including hydrolysis, nucleophilic addition, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can be hydrolyzed to form esters and amides.

Nucleophilic Addition: The compound can react with nucleophiles such as amines to form amidines.

Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different products.

Major Products Formed:

Esters and Amides: Hydrolysis of this compound results in the formation of esters and amides.

Amidines: Reaction with amines produces amidines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Organic Synthesis Reagent

Carbonimidic acid dimethyl ester is widely used as a reagent in organic synthesis for the preparation of esters and amides. It acts as an electrophile in nucleophilic addition reactions, where it can react with nucleophiles such as amines to form amidines. This property makes it valuable for synthesizing complex organic molecules.

1.2 Mechanism of Action

The compound undergoes several chemical reactions:

- Hydrolysis : In the presence of water, this compound hydrolyzes to produce esters and amides.

- Nucleophilic Addition : It reacts with amines to yield amidines.

- Substitution Reactions : The compound can participate in substitution reactions with various nucleophiles.

Biological Applications

2.1 Peptide Synthesis

In biological research, this compound is utilized to study the formation of carbamates and plays a crucial role in peptide synthesis. Its ability to facilitate the attachment of amino acids to solid supports is particularly significant for developing affinity columns used in biochemical assays.

2.2 Research on Chemically Complex Molecules

The compound is instrumental in exploring chemically complex systems, aiding researchers in understanding reaction mechanisms involving carbamates and related structures.

Industrial Applications

3.1 Production of Pharmaceuticals

this compound is employed in the pharmaceutical industry for synthesizing amide-containing drugs. Its reactivity allows for the efficient formation of drug intermediates, which are critical in drug development processes.

3.2 Polymer Production

The compound is also used in producing various industrial chemicals, including polymers. Its unique reactivity profile enables the synthesis of polymers with specific properties tailored for diverse applications.

Case Studies

5.1 Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester

A notable application involves the one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid using this compound as a reagent. This process demonstrated high yields (up to 70%) under optimized conditions and showcased the compound's utility in synthesizing bio-based platform chemicals .

5.2 Industrial Production Methods

In industrial settings, this compound is produced via methods such as the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols leading to imidate formation. This method highlights its significance in large-scale chemical production .

Wirkmechanismus

Mechanism: The mechanism of action of carbonimidic acid dimethyl ester involves its role as an electrophile in various chemical reactions. The compound undergoes nucleophilic addition reactions, where nucleophiles attack the carbon atom of the C=N double bond, leading to the formation of new chemical bonds .

Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines and alcohols. The pathways involved in its reactions include hydrolysis, nucleophilic addition, and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Dimethyl Carbonate: Similar to carbonimidic acid dimethyl ester, dimethyl carbonate is an ester with a carbon-to-oxygen double bond.

Ethyl Acetate: Another ester, ethyl acetate, has a similar structure but differs in the alkyl group attached to the oxygen atom.

Uniqueness: this compound is unique due to the presence of the imidate group, which imparts distinct chemical reactivity compared to other esters. This uniqueness allows it to participate in specific reactions, such as the formation of amidines, which are not typically observed with other esters .

Eigenschaften

CAS-Nummer |

6263-27-0 |

|---|---|

Molekularformel |

C3H7NO2 |

Molekulargewicht |

89.09 g/mol |

IUPAC-Name |

dimethoxymethanimine |

InChI |

InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |

InChI-Schlüssel |

RLNQDHZLQAMXEC-UHFFFAOYSA-N |

SMILES |

COC(=N)OC |

Kanonische SMILES |

COC(=N)OC |

Key on ui other cas no. |

6263-27-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.